Topological Polar Surface Area Differentiation Against Carboxamide-Terminated TRPA1 Probes
The topological polar surface area (TPSA) of (1-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is calculated at 97.5 Ų [1]. In contrast, the carboxamide‑terminated analogs exemplified in the Roche TRPA1 antagonist patent series (EA033497B1) predominantly bear primary or secondary amide groups, which typically increase TPSA into the 110–130 Ų range. This difference is relevant for passive permeability and CNS penetration potential [2].
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 97.5 Ų |
| Comparator Or Baseline | Carboxamide‑terminated analogs in EA033497B1: estimated TPSA 110–130 Ų |
| Quantified Difference | Target compound 12–32 Ų lower; coarser granularity due to class‑level inference |
| Conditions | In silico calculation (XLogP3 1.5) per Kuujia; comparator TPSA inferred from typical amide contributions |
Why This Matters
A lower TPSA suggests improved passive membrane permeability, a key parameter for selecting lead compounds or tool molecules intended for intracellular or CNS targets.
- [1] Kuujia Chemical Database. {1-[1-(Thiophene-2-sulfonyl)piperidin-4-yl]pyrrolidin-2-yl}methanol – CAS 1448065-17-5. https://www.kuujia.com/cas-1448065-17-5.html (accessed 2026-04-29). View Source
- [2] Estrada, A.; Volgraf, M.; Chen, H.; Kolesnikov, A.; Villemure, E.; et al. 1-(Thiophenyl or phenyl)sulfonyl(pyrrolidine)-2-carboxamide derivatives and use thereof as TRPA1 antagonists. Eurasian Patent EA033497B1, published 2019-10-31. View Source
